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Introduction

NUC-7738 is a novel ProTide derivative of 3'-deoxyadenosine (also known as cordycepin), a
naturally occurring nucleoside analog with known anti-cancer properties. The clinical utility of
3'-deoxyadenosine has been limited by its rapid degradation in the bloodstream and inefficient
uptake into cancer cells. NUC-7738 is engineered to overcome these limitations, demonstrating
enhanced potency and a promising safety profile in preclinical and clinical studies. These
application notes provide a comprehensive overview of the clinical trial design for NUC-7738 in
refractory tumors, its mechanism of action, and detailed protocols for key experimental assays.

Mechanism of Action

NUC-7738 is designed to efficiently deliver the active anti-cancer metabolite, 3'-
deoxyadenosine triphosphate (3'-dATP), into tumor cells.[1] Unlike its parent compound, NUC-
7738 bypasses the resistance mechanisms of rapid deamination by adenosine deaminase
(ADA) and the need for active transport into cells.[1][2] Once inside the cell, the ProTide moiety
is cleaved by the intracellular enzyme Histidine Triad Nucleotide-binding Protein 1 (HINT1),
releasing 3'-deoxyadenosine monophosphate (3'-dAMP).[1][3] This is subsequently
phosphorylated to the active form, 3'-dATP.

The primary mechanisms of action of 3'-dATP include:
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« Inhibition of RNA Polyadenylation: 3'-dATP acts as a chain terminator during the synthesis of
poly(A) tails on messenger RNA (mMRNA) precursors.[4][5] This disruption of polyadenylation
leads to mMRNA instability and degradation, ultimately inhibiting protein synthesis and
inducing apoptosis.[4][6]

e Modulation of the NF-kB Pathway: NUC-7738 has been shown to attenuate the NF-kB
signaling pathway, which is often dysregulated in cancer and plays a key role in cell survival,
proliferation, and inflammation.[1][7]

 Induction of Apoptosis: By disrupting essential cellular processes, NUC-7738 is a potent
inducer of programmed cell death (apoptosis) in cancer cells.[1][8]

Preclinical Data
In Vitro Cytotoxicity

NUC-7738 has demonstrated significantly greater potency than its parent compound, 3'-
deoxyadenosine, across a range of cancer cell lines.[1][2]
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NUC-7738 IC50

Cell Line Cancer Type (M) deoxyadenosi Fold Change
- ne IC50 (uM)

Gastric

AGS ) 20.3 >200 >0.8
Adenocarcinoma
Renal Cell

Caki-1 ) 22.8 150.2 6.6
Carcinoma
Renal Cell

A498 ) 25.1 185.7 7.4
Carcinoma
Renal Cell

Uuo-31 ) 15.6 128.4 8.2
Carcinoma

A375 Melanoma 10.2 110.1 10.8

SK-MEL-28 Melanoma 19.8 135.2 6.8
Ovarian

OVCAR-3 ) 215 142.9 6.6
Carcinoma

Tera-1 Teratocarcinoma 3.1 132.1 42.6

Data synthesized from "The Novel Nucleoside Analogue ProTide NUC-7738 Overcomes
Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase | Clinical Trial".[1]

Clinical Trial Design: The NuTide:701 Study

The ongoing Phase I/ll NuTide:701 clinical trial (NCT03829254) is evaluating the safety,
pharmacokinetics, and clinical activity of NUC-7738 in patients with advanced solid tumors and
lymphoma who are resistant to conventional therapies.[9]

Study Objectives

e Phase I: To determine the maximum tolerated dose (MTD) and recommended Phase Il dose
(RP2D) of NUC-7738 as a monotherapy.

e Phase Il: To evaluate the anti-tumor activity of NUC-7738 as a monotherapy and in
combination with the PD-1 inhibitor pembrolizumab in specific expansion cohorts.[9]
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Patient Population

Eligible patients include adults with histologically confirmed advanced solid tumors or
lymphoma who have progressed on standard therapies.[9] Specific expansion cohorts are
enrolling patients with PD-1 inhibitor-resistant metastatic melanoma.[10]

Treatment Plan

e Phase | (Dose Escalation): NUC-7738 administered via intravenous infusion on a weekly or
fortnightly schedule.[9]

¢ Phase Il (Monotherapy Expansion): NUC-7738 administered at the RP2D.

e Phase Il (Combination Therapy Expansion): NUC-7738 administered in combination with
pembrolizumab. In this cohort, NUC-7738 is given on Days 1, 8, and 15 of a 21-day cycle,
with pembrolizumab administered on Day 1 of each cycle.[9]

Key Endpoints
» Primary Endpoints: Incidence of dose-limiting toxicities (Phase 1), Objective Response Rate

(ORR) (Phase ).

e Secondary Endpoints: Pharmacokinetics (Cmax, AUC, half-life), Progression-Free Survival
(PFS), Duration of Response (DOR).[9]

Preliminary Clinical Activity

In a cohort of 12 patients with PD-1 inhibitor-refractory or relapsed metastatic melanoma
treated with NUC-7738 in combination with pembrolizumab, the following was observed:
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Metric Result
Disease Control Rate 75% (9 out of 12 patients)[10]
Partial Responses 2 out of 12 patients[11]

One patient achieved a 55% reduction in tumor

Tumor Volume Reduction
volume.[10][12]

7 out of 12 patients had a PFS greater than five

Progression-Free Survival
months.[10][11]

Data from press releases by NuCana plc.[10][11][12]

Pharmacokinetic Profile

Pharmacokinetic analysis from the NuTide:701 trial has shown a predictable plasma profile for
NUC-7738, with a dose-proportional increase in Cmax and AUC. High intracellular levels of the
active metabolite, 3'-dATP, were detected in peripheral blood mononuclear cells (PBMCs)
shortly after infusion and were sustained for at least 48 hours. The plasma half-life of NUC-
7738 was observed to be between 0.22 and 0.46 hours.[1]

Diagrams
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Caption: Mechanism of action of NUC-7738.
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Caption: NuTide:701 clinical trial workflow.

Experimental Protocols
Apoptosis Detection by Guava Nexin Assay

This protocol is for the quantification of apoptotic cells using the Guava Nexin reagent, which
contains Annexin V-PE and the viability dye 7-AAD.

Materials:

Guava Nexin Reagent

Phosphate-Buffered Saline (PBS)

Cell culture medium

Microcentrifuge tubes or 96-well plate

Guava Flow Cytometer or equivalent
Procedure:

¢ Cell Preparation:
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[e]

Culture cells to the desired density and treat with NUC-7738 at various concentrations and
time points. Include untreated and positive controls.

[e]

Harvest cells, including any floating cells from the supernatant.

o

Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

[¢]

Resuspend the cell pellet in 100 pL of cell culture medium.
e Staining:
o Add 100 pL of Guava Nexin Reagent to each 100 pL of cell suspension.[13][14]
o Gently mix and incubate for 20 minutes at room temperature in the dark.[13][14]
o Data Acquisition:
o Acquire samples on a Guava Flow Cytometer according to the manufacturer's instructions.

o Analyze the data to differentiate between live (Annexin V- / 7-AAD-), early apoptotic
(Annexin V+ / 7-AAD-), and late apoptotic/necrotic (Annexin V+ / 7-AAD+) cell populations.
[13]

Detection of Cleaved PARP by Western Blot

This protocol describes the detection of the 89 kDa cleavage product of PARP, a hallmark of
apoptosis.

Materials:

RIPA lysis buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Tris-Buffered Saline with Tween-20 (TBST)
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» Blocking buffer (5% non-fat milk or BSA in TBST)

e Primary antibody: Anti-PARP (recognizing both full-length and cleaved forms)
e Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

o Enhanced Chemiluminescence (ECL) substrate

e Chemiluminescence imaging system

Procedure:

o Cell Lysis and Protein Quantification:

o

Treat cells with NUC-7738 as described for the apoptosis assay.

[e]

Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

o

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

[¢]

Determine the protein concentration of the supernatant using a BCA assay.

o SDS-PAGE and Western Blotting:

[e]

Denature 20-30 ug of protein per sample by boiling in Laemmli buffer.

o Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

o Block the membrane in blocking buffer for 1 hour at room temperature.

o Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

o Wash the membrane three times with TBST.

o Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

o Wash the membrane three times with TBST.

o Detection:
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o Incubate the membrane with ECL substrate and visualize the bands using a
chemiluminescence imager.

o The appearance of an 89 kDa band indicates PARP cleavage and apoptosis. The full-
length PARP protein is approximately 116 kDa.[15]

Conclusion

NUC-7738 represents a promising therapeutic agent for patients with refractory tumors,
leveraging a novel ProTide technology to overcome the limitations of its parent compound, 3'-
deoxyadenosine. The ongoing NuTide:701 clinical trial is providing valuable data on its safety
and efficacy, particularly in combination with immunotherapy for PD-1 resistant melanoma. The
provided protocols for assessing apoptosis are essential tools for the preclinical and
translational research that will further elucidate the clinical potential of NUC-7738.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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